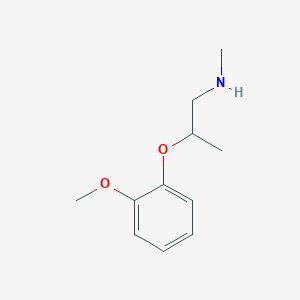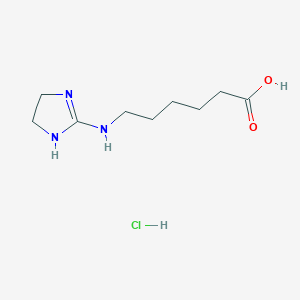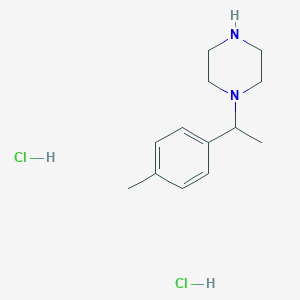
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O3 . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: CC©©OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl . The average mass of the molecule is 313.780 Da .Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate has a variety of scientific research applications, including as a starting material for the synthesis of other compounds, as a catalyst, and as a reagent in organic synthesis. It is also used in the synthesis of heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, and as a reagent in the synthesis of novel organic compounds, such as 4-amino-3-methyl-2-thioxo-1,2,3,4-tetrahydroquinazoline. In addition, this compound has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
Tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate functions as a catalyst in the synthesis of various compounds. It acts as a proton-transfer agent, transferring protons from one molecule to another and facilitating the formation of a new bond between the two molecules. This process is known as protonation, and it is essential for the synthesis of various compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of several types of cancer cells, including breast cancer cells, leukemia cells, and melanoma cells. In addition, this compound has been shown to have an anti-inflammatory effect, as well as an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a highly efficient catalyst and can be used in a variety of synthetic reactions. However, one limitation of using this compound in laboratory experiments is that it is relatively unstable and can decompose at high temperatures.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate. For example, further research could be conducted to explore its potential as an anti-cancer agent or as an anti-inflammatory agent. In addition, further research could be conducted to explore its potential as a catalyst in the synthesis of various compounds. Finally, further research could be conducted to explore its potential as a reagent in the synthesis of novel organic compounds.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSDUHNGYZGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671583 | |
| Record name | tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-47-7 | |
| Record name | tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)
![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)
![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)

![N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1389462.png)


